molecular formula C15H19N3O3 B609338 MRZ-99030 CAS No. 1123071-24-8

MRZ-99030

Cat. No.: B609338
CAS No.: 1123071-24-8
M. Wt: 289.33 g/mol
InChI Key: SHAXSXUDZJSSCN-LLVKDONJSA-N
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Description

MRZ-99030 is a novel compound developed as a modulator of β-amyloid aggregation. It has shown promise in the treatment of neurodegenerative diseases such as glaucoma and age-related macular degeneration. The compound works by preventing the formation of toxic soluble oligomeric β-amyloid species, which are implicated in the pathology of these diseases .

Preparation Methods

The synthesis of MRZ-99030 involves the combination of D-tryptophan and 2-amino-2-methylpropionic acid. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the compound is typically prepared using standard peptide synthesis techniques, which may involve solid-phase synthesis and subsequent purification steps .

Chemical Reactions Analysis

MRZ-99030 primarily undergoes reactions related to its role as a β-amyloid aggregation modulator. It does not directly prevent early protein-protein interactions between monomeric β-amyloid species but promotes the formation of large, amorphous, globular β-amyloid species. This process reduces the amount of intermediate toxic soluble oligomeric β-amyloid species . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic role.

Properties

CAS No.

1123071-24-8

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1

InChI Key

SHAXSXUDZJSSCN-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRZ-99030;  MRZ 99030;  MRZ99030;  EG-030;  EG030;  EG 030

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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